4,4-Dimethyl-5-phenylpiperidin-2-one 4,4-Dimethyl-5-phenylpiperidin-2-one
Brand Name: Vulcanchem
CAS No.: 858263-35-1
VCID: VC4352149
InChI: InChI=1S/C13H17NO/c1-13(2)8-12(15)14-9-11(13)10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,14,15)
SMILES: CC1(CC(=O)NCC1C2=CC=CC=C2)C
Molecular Formula: C13H17NO
Molecular Weight: 203.285

4,4-Dimethyl-5-phenylpiperidin-2-one

CAS No.: 858263-35-1

Cat. No.: VC4352149

Molecular Formula: C13H17NO

Molecular Weight: 203.285

* For research use only. Not for human or veterinary use.

4,4-Dimethyl-5-phenylpiperidin-2-one - 858263-35-1

Specification

CAS No. 858263-35-1
Molecular Formula C13H17NO
Molecular Weight 203.285
IUPAC Name 4,4-dimethyl-5-phenylpiperidin-2-one
Standard InChI InChI=1S/C13H17NO/c1-13(2)8-12(15)14-9-11(13)10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,14,15)
Standard InChI Key AHVIYUHXIHQZPC-UHFFFAOYSA-N
SMILES CC1(CC(=O)NCC1C2=CC=CC=C2)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4,4-Dimethyl-5-phenylpiperidin-2-one (CAS: 858263-35-1) features a piperidin-2-one core, a lactam ring formed by the cyclization of a five-carbon chain with an amide bond. The 4-position of the ring is substituted with two methyl groups, while the 5-position bears a phenyl substituent. The molecular formula is C₁₃H₁₇NO, with a molecular weight of 203.28 g/mol .

Physical Properties

Key physicochemical parameters are summarized below:

PropertyValueSource
Molecular FormulaC₁₃H₁₇NO
Molecular Weight203.28 g/mol
DensityNot reported
Boiling PointNot reported
Melting PointNot reported
Flash PointNot reported

The absence of certain data points, such as melting and boiling temperatures, underscores the need for further experimental characterization .

Synthetic Routes and Methodological Innovations

Lactamization Strategies

The synthesis of piperidin-2-one derivatives often involves Dieckmann cyclization, a reaction that forms six-membered lactams via intramolecular ester condensation. While direct evidence for 4,4-Dimethyl-5-phenylpiperidin-2-one synthesis is limited, analogous methodologies from related compounds provide actionable insights. For example, Marson and Yau demonstrated the regioselective synthesis of 6-substituted piperidine-2,4-diones using Dieckmann cyclization under mild conditions . Adapting this approach, a hypothetical route to 4,4-Dimethyl-5-phenylpiperidin-2-one could involve:

  • Precursor Preparation: Synthesis of a δ-ketoamide intermediate with pre-installed 4,4-dimethyl and 5-phenyl substituents.

  • Cyclization: Base-mediated intramolecular cyclization (e.g., using NaH or LDA) to form the lactam ring .

Research Applications and Biological Relevance

Pharmaceutical Intermediate

The compound’s lactam ring and aromatic substituent make it a versatile intermediate for drug discovery. For instance, hemisuccinate salts of piperidine carboxamides, as described in US8697876B2, are utilized in kinase inhibitors and anti-inflammatory agents . Functionalization of the 5-phenyl group (e.g., nitration, halogenation) could yield derivatives with enhanced bioactivity or pharmacokinetic profiles.

Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Predicted ¹H NMR signals for 4,4-Dimethyl-5-phenylpiperidin-2-one include:

  • δ 1.20–1.40 ppm: Singlet for the 4,4-dimethyl groups (6H).

  • δ 2.60–3.10 ppm: Multiplet for the piperidine ring protons (4H).

  • δ 7.20–7.40 ppm: Multiplet for the aromatic phenyl protons (5H).

Mass Spectrometry

The molecular ion peak (m/z 203.28) corresponds to the molecular weight, with fragmentation patterns likely involving loss of the phenyl group (-77 amu) or lactam ring opening.

Challenges and Future Directions

Synthetic Optimization

Current synthetic routes to 4,4-Dimethyl-5-phenylpiperidin-2-one remain hypothetical. Empirical validation is required to optimize yields and regioselectivity, particularly in steps involving methyl group installation and lactamization. Catalytic asymmetric methods, such as those employing chiral auxiliaries as in Davies’ α-methylbenzylamine approach, could enable enantioselective synthesis .

Biological Screening

Comprehensive in vitro and in vivo studies are needed to evaluate the compound’s pharmacological potential. Priority areas include:

  • Receptor Binding Assays: Screening against opioid, serotonin, and dopamine receptors.

  • Toxicity Profiling: Acute and chronic toxicity studies in model organisms.

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